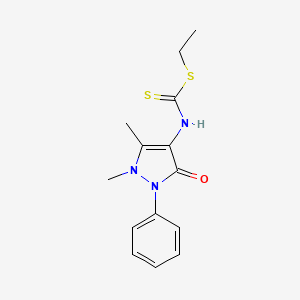

ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate” is a derivative of 4-aminoantipyrine . 4-Aminoantipyrine is an amine derivative with multi-functional groups, including a carbonyl moiety. It contains two nitrogen atoms in its pentacyclic structure, enhancing the aromaticity of the overall structure .

Synthesis Analysis

The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50°C and stirred for 3 hours, giving an orange solution .Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Chemical Reactions Analysis

The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . This reaction was part of the synthesis process and resulted in the formation of the compound .Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H16N3O4S and an average mass of 310.349 Da . It is a derivative of 4-aminoantipyrine, which is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate and its derivatives have been extensively researched for their synthesis and potential antibacterial properties. A study by Kumar et al. (2017) highlighted the synthesis of novel derivatives and their screening against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity (Kumar, Lakshmi, Veena, & Sujatha, 2017). Additionally, Asiri and Khan (2010) synthesized Schiff bases containing this compound, which also demonstrated moderate to good antibacterial activity (Asiri & Khan, 2010).

Structural Characterization and Hydrogen Bonding

Mnguni and Lemmerer (2015) conducted a structural study of derivatives of ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate, focusing on the changes in hydrogen-bonding motifs compared to the original compound. This study provided insights into the structural dynamics of these derivatives (Mnguni & Lemmerer, 2015).

Enzymatic Activity Enhancement

Abd and Awas (2008) explored the synthesis of derivatives of this compound and their impact on enzymatic activity. Their findings indicated that these compounds could increase the reactivity of certain enzymes, suggesting potential applications in biochemistry (Abd & Awas, 2008).

Anti-Cancer Potential

Zheng et al. (2010) synthesized derivatives of ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate and evaluated their potential as anti-cancer agents. Their preliminary findings suggested that some derivatives could suppress lung cancer cell growth, indicating a possible role in cancer therapy (Zheng, Zhu, Zhao, Huang, Ding, & Miao, 2010).

Colorimetric Chemosensor Development

Aysha et al. (2021) developed a colorimetric chemosensor using a derivative of this compound. This chemosensor demonstrated high sensitivity and selectivity for detecting metal cations like Co2+, Zn2+, and Cu2+, which can have significant implications in environmental monitoring and analytical chemistry (Aysha, Mohamed, El-Sedik, & Youssef, 2021).

Mécanisme D'action

Target of Action

It has been reported that the compound was docked with ampicillin-ctx-m-15 . This suggests that it may have potential interactions with bacterial proteins, possibly acting as an antibacterial agent.

Mode of Action

Docking studies have shown good binding interaction between the ligand and the targeted amino acids, with a notable binding score . This suggests that the compound may bind to its target protein and potentially inhibit its function.

Result of Action

Based on its potential antibacterial activity, it may lead to bacterial cell death

Propriétés

IUPAC Name |

ethyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c1-4-20-14(19)15-12-10(2)16(3)17(13(12)18)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKBXFLQARGTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2813286.png)

![2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813289.png)

![1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2813290.png)

![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2813292.png)

![(4Z)-12-[(2-methoxyphenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2813304.png)

![N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2813306.png)